REACTION_CXSMILES
|
[CH2:1]([N:6]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:14])[CH2:2][CH2:3][CH:4]=C.I([O-])(=O)(=O)=[O:16].[Na+]>O1CCCC1.O.[Os](=O)(=O)(=O)=O>[O:14]=[C:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:6]1[CH2:1][CH2:2][CH2:3][CH:4]=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
15.11 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
C(CCC=C)N1C(CCCCCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17 mg
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated, saturated with solid sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with chloroform
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCCCCC1)CCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.72 μg | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |